N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure that includes dichlorophenyl, ethoxy, fluorophenyl, and pyrazole groups
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their activity and leading to a range of biological effects .
Mode of Action
It’s common for such compounds to bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the inhibition of fungal growth .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Similar compounds have shown antifungal activity, indicating that they may lead to the death of fungal cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can often impact the action of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are typically introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution of halogen atoms with the desired groups.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-4-ethoxy-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-8-3-11(19)9-14(15)20/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGKIXOHAFWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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